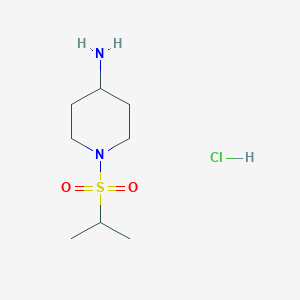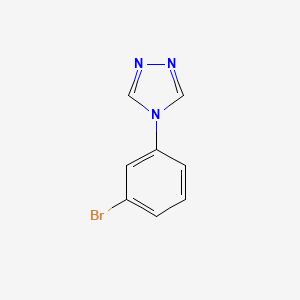
4-(3-Bromophenyl)-4H-1,2,4-triazole
説明
4-(3-Bromophenyl)-4H-1,2,4-triazole, also known as 4-BP-1,2,4-triazole, is a heterocyclic compound with a five-member ring structure containing nitrogen, bromine, and carbon atoms. It is a white crystalline solid that is soluble in common organic solvents such as alcohol, ether, and benzene. 4-BP-1,2,4-triazole has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
科学的研究の応用
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives, including 4-(3-Bromophenyl)-4H-1,2,4-triazole, have been studied for their antimicrobial and antifungal properties. These compounds are noted for their high antimicrobial effect while remaining low-toxic, making them promising pharmacological agents. Specifically, compounds like 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles show significant antimicrobial and antifungal activity (Safonov & Panasenko, 2022).
Another study focused on the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, highlighting the broad biological activity of 1,2,4-triazole derivatives, including anti-inflammatory, antiviral, antitumor, and immunostimulating effects (Safonov & Nevmyvaka, 2020).
Veterinary and Medical Applications
1,2,4-triazole derivatives, including this compound, have been explored for their potential in medical and veterinary applications. For instance, their antimicrobial and antifungal effects are of interest for the treatment of fungal diseases in animals (Ohloblina, Bushuieva, & Parchenko, 2022).
A study on the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs revealed their significant in vitro antifungal activity, indicating potential medical applications (Terzioğlu Klip et al., 2010).
Pharmaceutical Synthesis and Properties
The synthesis of new derivatives of 4-phenyl-4H-1,2,4-triazole under Suzuki cross-coupling reactions, which resulted in high-yield formation of conjugated 1,2,4-triazole arrangements, demonstrates the compound's relevance in pharmaceutical synthesis (Kudelko & Olesiejuk, 2019).
Another study explored the synthesis and antimicrobial properties of certain 1,2,4-triazole derivatives, highlighting the enhanced pharmacological properties through the introduction of various substituents (Desabattina et al., 2014).
作用機序
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some compounds have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
These compounds increase dramatically under cellular damage .
Pharmacokinetics
A study on similar compounds has described their synthesis, characterization, anticancer activity, molecular docking studies, adme, and toxicity prediction .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
生化学分析
Biochemical Properties
4-(3-Bromophenyl)-4H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to alterations in gene expression and metabolic pathways, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage . Additionally, the degradation products of this compound may have different biochemical properties and effects, further complicating its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-(3-bromophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSPEKVPJHTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592397 | |
| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375858-05-2 | |
| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


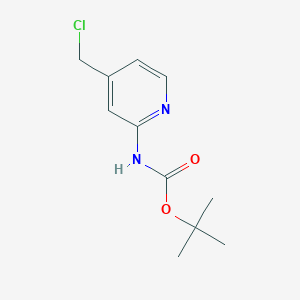
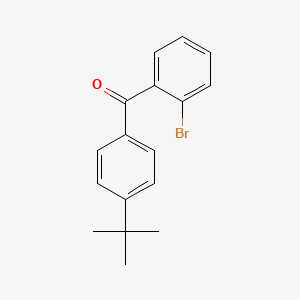

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
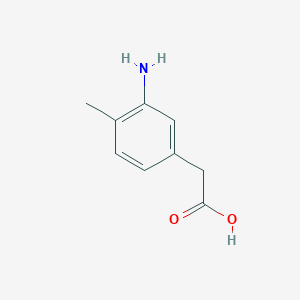


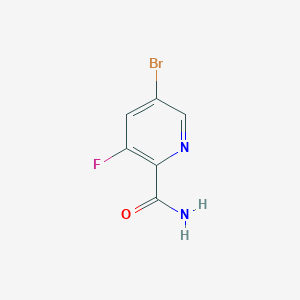
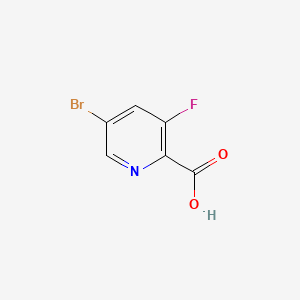
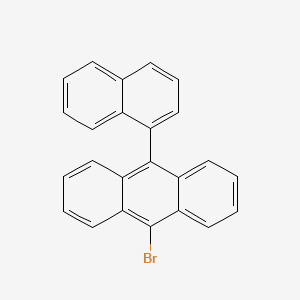

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
